2-(4-Fluorophenyl)-7-methoxy-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
2-(4-Fluorophenyl)-7-methoxy-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of benzoxazines. Benzoxazines are bicyclic heterocyclic compounds containing one oxygen and one nitrogen atom in a doubly unsaturated six-member ring, specifically a 1,3-oxazine ring, fused with a benzene ring
Preparation Methods
The synthesis of 2-(4-Fluorophenyl)-7-methoxy-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can be achieved through a multi-step process involving the condensation of an aromatic amine, a phenol, and formaldehyde . The reaction typically proceeds via a one-pot process by heating the reactants, which leads to the formation of the benzoxazine ring. The reaction conditions often involve temperatures ranging from 160°C to 250°C . Industrial production methods may involve the use of catalysts to reduce the curing temperature and improve the yield of the desired product .
Chemical Reactions Analysis
2-(4-Fluorophenyl)-7-methoxy-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
2-(4-Fluorophenyl)-7-methoxy-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential neuroprotective and anti-inflammatory properties, making it a candidate for the treatment of neurodegenerative diseases.
Materials Science: The compound is used in the development of high-performance thermosetting resins due to its excellent mechanical and thermal properties.
Biological Research: It is studied for its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-7-methoxy-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its neuroprotective and anti-inflammatory effects . The molecular targets include acetylcholinesterase and other enzymes involved in inflammatory pathways . The inhibition of these targets results in reduced oxidative stress and inflammation, contributing to its therapeutic potential.
Comparison with Similar Compounds
2-(4-Fluorophenyl)-7-methoxy-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can be compared with other similar compounds, such as:
3-Phenyl-2,4-dihydro-1,3-benzoxazine: This compound shares the benzoxazine core but lacks the fluorophenyl and methoxyphenyl substituents, resulting in different chemical and biological properties.
4-Fluorophenyl derivatives: Compounds like 4-fluorophenylpiperazine exhibit similar inhibitory effects on enzymes but differ in their overall structure and specific applications.
Methoxyphenyl derivatives: These compounds, such as methoxyphenylpyridazinones, also show neuroprotective and anti-inflammatory properties but have different molecular targets and mechanisms of action.
Properties
Molecular Formula |
C24H21FN2O3 |
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Molecular Weight |
404.4 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-7-methoxy-5-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C24H21FN2O3/c1-28-18-12-8-16(9-13-18)24-27-21(19-4-3-5-22(29-2)23(19)30-24)14-20(26-27)15-6-10-17(25)11-7-15/h3-13,21,24H,14H2,1-2H3 |
InChI Key |
AEGDELKUDBWWDG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)F)C5=C(O2)C(=CC=C5)OC |
Origin of Product |
United States |
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